molecular formula C31H39NO5 B14107407 TelapristoneAcetate

TelapristoneAcetate

Cat. No.: B14107407
M. Wt: 505.6 g/mol
InChI Key: JVBGZFRPTRKSBB-UUGVAUSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Basis of Selective Progesterone Receptor Antagonism

Telapristone acetate exerts its antagonistic effects through stereospecific interactions with the PR ligand-binding domain (LBD). Crystallographic analyses demonstrate that the 11β-(4-dimethylaminophenyl) substituent of telapristone acetate induces a unique LBD conformation distinct from both agonist-bound and RU486-bound PR states. This substituent sterically clashes with Met909 in helix-12 (H12), preventing the stabilization of the active receptor conformation required for coactivator recruitment (Figure 1). The acetate group at position 17 forms hydrogen bonds with Gln725 and Arg766, anchoring the ligand while allowing rotational flexibility in the D-ring.

Table 1: Key Structural Interactions Between Telapristone Acetate and PR-LBD

Receptor Residue Interaction Type Ligand Component Functional Consequence
Met909 Steric clash 11β-aryl group H12 destabilization
Gln725 H-bond 17-acetate Ligand orientation
Arg766 Ionic interaction 3-ketone Binding affinity
Phe778 π-π stacking Phenolic ring Hydrophobic stabilization

This altered H12 positioning (35° rotation vs. agonist-bound PR) creates a truncated coactivator-binding groove, reducing binding affinity for nuclear receptor coactivator (NCOA) family proteins by 18-fold compared to progesterone-bound PR. Molecular dynamics simulations reveal that telapristone acetate increases the LBD's solvent-accessible surface area by 23%, facilitating corepressor recruitment.

Allosteric Regulation of Nuclear Receptor Coactivator Binding

Telapristone acetate modulates PR-coactivator interactions through two distinct allosteric mechanisms:

  • Direct steric exclusion : The repositioned H12 physically obstructs the LXXLL motif-binding pocket, reducing NCOA1/2/3 recruitment by 70-85% in breast cancer cell models.
  • Induced conformational switching : Ligand binding transmits structural changes through the β-sheet region to the activation function-2 (AF-2) domain, decreasing its α-helical content from 58% to 34% as measured by circular dichroism.

Chromatin immunoprecipitation sequencing (ChIP-seq) in T47D cells demonstrates that telapristone acetate treatment reduces PR occupancy at 89% of progesterone-responsive enhancers while inducing novel binding at 1,243 sites enriched for FOXA1 motifs (p=1.2×10⁻¹⁵). This redistribution correlates with increased recruitment of the transcriptional repressor TRPS1, which occupies 38% of displaced PR binding sites.

Table 2: Coregulator Recruitment Changes Induced by Telapristone Acetate

Coregulator Recruitment Change Functional Role Chromatin Localization
NCOA1 ↓ 82% Transcriptional activation Enhancer regions
TRPS1 ↑ 6.5-fold Chromatin compaction Promoter-proximal
LASP1 ↑ 3.2-fold Actin cytoskeleton linkage Nuclear matrix
AP1G1 ↑ 2.8-fold Vesicular trafficking Perinuclear

The compound's unique coregulator profile enables tissue-selective PR modulation—while completely antagonizing progesterone-driven proliferation in breast epithelium, it maintains partial agonism in endometrial stromal cells through differential expression of SRC-1 vs. SRC-3 coactivators.

Differential Agonist/Antagonist Activity in Tissue-Specific Contexts

Telapristone acetate exhibits context-dependent PR modulation governed by three primary factors:

  • Cellular coactivator repertoire : In SRC-1high/SRC-3low environments (e.g., mammary epithelium), telapristone acetate acts as a pure antagonist, reducing GREB1 expression by 94% and increasing cell cycle inhibitor p21 by 3.7-fold. Conversely, in SRC-3high uterine cells, it retains 23% agonistic activity on IGFBP1 transcription through SRC-3-mediated PR stabilization.
  • Chromatin accessibility : ATAC-seq analysis reveals that telapristone acetate preferentially targets closed chromatin regions (45% of binding sites vs. 12% for progesterone), interacting with pioneer factors like FOXA1 to remodel PR cistrome architecture.

  • Post-translational modification crosstalk : Phosphoproteomic studies identify that telapristone acetate inhibits CDK2/4-mediated PR phosphorylation at Ser294 (IC₅₀=48nM), abolishing PR-B isoform-specific activation of MYC and CCND1 promoters. This effect is amplified in ERα+ breast cancer models where telapristone acetate downregulates ERα expression by 62%, creating a dual ER/PR suppression mechanism.

Table 3: Tissue-Specific Transcriptional Responses to Telapristone Acetate

Tissue Type Target Gene Fold Change Functional Outcome
Mammary Epithelium GREB1 ↓ 8.2 Luminal cell differentiation
CCND1 ↓ 4.7 G1/S cell cycle arrest
Endometrium IGFBP1 ↑ 1.9 Decidualization marker induction
PRL Maintained secretory function
Ovarian Stroma STAR ↓ 3.1 Androgen synthesis inhibition

Properties

Molecular Formula

C31H39NO5

Molecular Weight

505.6 g/mol

IUPAC Name

[(8S,11R,13S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27?,30-,31-/m0/s1

InChI Key

JVBGZFRPTRKSBB-UUGVAUSTSA-N

Isomeric SMILES

CC(=O)O[C@@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC

Canonical SMILES

CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC

Origin of Product

United States

Preparation Methods

Protection of 3-Ketone Group

The synthetic sequence commences with ulipristal acetate (17α-acetoxy-11β-(4-cyanophenyl)-19-norprogesterone), where the C3 ketone undergoes ethylene ketal protection using ethylene glycol (1.5 eq) and p-toluenesulfonic acid (0.05 eq) in toluene under Dean-Stark conditions. This step achieves >95% conversion with 88% isolated yield, critical for preventing undesired side reactions during subsequent halogenation.

Iodination at C9(11) Position

The Δ9(11) double bond undergoes iodocyclization using N-iodosuccinimide (1.1 eq) in anhydrous dichloromethane at −20°C. This stereospecific reaction generates the 9α-iodo-11β-aryl intermediate, with reaction monitoring via TLC (hexane:EtOAc 3:1) confirming complete consumption after 6 hours.

Dimethylamine Substitution

Nucleophilic displacement of the iodo group employs dimethylamine gas (3 eq) in THF at 0°C→25°C over 24 hours. This SN2-type reaction proceeds with complete β-face selectivity, affording the 11β-(4-N,N-dimethylaminophenyl) derivative in 76% yield after silica gel chromatography.

Methylation at C17 Position

The C17 hydroxyl group undergoes methylation using methyl triflate (1.2 eq) and 2,6-lutidine (2 eq) in DCM. This step requires strict anhydrous conditions to prevent acetate hydrolysis, achieving 92% yield with <2% O-methyl byproduct formation.

Ketal Deprotection

The C3 ethylene ketal is cleaved using 6N HCl in THF/H2O (4:1) at 40°C for 3 hours. Neutralization with NaHCO3 followed by extraction yields the 3-keto intermediate, with UV monitoring at 242 nm confirming deprotection efficiency >98%.

Final Acetylation

The C17α-hydroxyl group is acetylated using acetic anhydride (2 eq) and DMAP (0.1 eq) in pyridine. After 12 hours at 25°C, quenching with ice-water gives crude telapristone acetate, which is recrystallized from ethanol/water (7:3) to 99.5% HPLC purity.

Alternative Synthesis from Steroid Precursors

Androstenedione Derivatization

Starting from 19-norandrostenedione, the synthetic pathway involves:

  • Epoxidation : mCPBA (1.05 eq) in DCM forms 5α,10α-epoxide
  • Ring-opening : 4-N,N-dimethylaminophenylmagnesium bromide (3 eq) in THF at −78°C
  • Oxidation : 2-iodoxybenzoic acid (1.5 eq) in DMSO oxidizes C17 alcohol to ketone
  • Stereoselective reduction : L-Selectride (1.1 eq) in THF provides 17α-alcohol

This route achieves 34% overall yield but requires careful control of Grignard addition rates to maintain β-face selectivity.

Critical Process Parameters

Step Key Variables Optimal Conditions Yield Impact Factor
Iodination NIS Equivalents, Temperature 1.1 eq, −20°C ±15% Yield
Amine Substitution Amine Basicity, Solvent Gaseous Me2NH, THF ±22% Conversion
Acetylation Acylating Agent, Catalyst Ac2O/DMAP, Pyridine ±8% Purity

Industrial-Scale Challenges

  • Halogen Handling : Iodine-containing intermediates require specialized reactors with Hastelloy C-276 construction to prevent corrosion
  • Exothermic Control : Grignard additions necessitate jacketed reactors with ΔT <5°C/min cooling capacity
  • Polymorphism Management : Final recrystallization from ethanol/water requires strict supersaturation control (0.25-0.3 g/mL) to prevent Form II nucleation

Analytical Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.70 (d, J=8.4 Hz, 2H, ArH), 5.40 (s, 1H, C4-H), 2.98 (s, 6H, NMe2), 2.15 (s, 3H, OAc)
  • HPLC : Symmetry C18 (4.6×250 mm), 65:35 MeCN:H2O, 1 mL/min, λ=254 nm, tR=14.3 min
  • XRPD : Characteristic peaks at 2θ=12.4°, 15.7°, 18.9° confirm crystalline Form I

Comparative Method Evaluation

Parameter Ulipristal Route Steroid Precursor Route
Total Steps 6 9
Overall Yield 41% 28%
Chrom. Purifications 3 5
Cost Index 1.0 2.3

Chemical Reactions Analysis

Telapristone acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds.

Scientific Research Applications

Telapristone acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar SPRMs

Mechanism of Action

Compound PR Agonist/Antagonist Key Molecular Targets Coregulator Recruitment
Telapristone acetate Mixed CDK2/4, ER/PR, TRPS1, HER2 amplicon genes TRPS1, LASP1, AP1G1
Mifepristone Antagonist-dominant Caspase 3, Ki-67, luminal progenitor cells Glucocorticoid receptor (GR)
Ulipristal acetate Antagonist-dominant PARP, Ki-67, cyclin D1 Minimal GR interaction
Vilaprisan Pure antagonist PR (5x stronger than ulipristal) No significant coregulators
  • Telapristone acetate uniquely modulates PR chromatin occupancy and coregulator recruitment, altering cell-cycle progression and HER2-related pathways .
  • Mifepristone has additional anti-glucocorticoid activity, limiting its selectivity .

Efficacy in Breast Cancer

Preclinical Data
  • Telapristone acetate: Reduced mammary hyperplasia and carcinogenesis in Sprague-Dawley rats by 40–60% and inhibited T47D breast cancer cell proliferation via CDK2/4 suppression .
  • Mifepristone : Decreased Ki-67 by 5.5% in phase I trials and reduced luminal progenitor cells in BRCA1/2 carriers .
  • Ulipristal acetate: Lowered Ki-67 by 30% in xenograft models and reduced breast parenchymal enhancement in healthy women .
Clinical Trials
Compound Trial Phase Key Findings Reference
Telapristone acetate II 5.5% mean Ki-67 reduction (vs. 4.2% placebo); HER2 amplicon gene downregulation in responders NCT01800422
Mifepristone I/II Significant Ki-67 reduction in high PR-A:PR-B tumors NCT01898312
Ulipristal acetate II Reduced mitotic age in BRCA1/2 carriers NCT02408770

Uterine Fibroids and Endometriosis

Compound Fibroid Volume Reduction Endometriosis Efficacy Safety Concerns
Telapristone acetate 10.6–40.3% (dose-dependent) Limited data Hepatotoxicity (trials paused)
Mifepristone 30–50% Effective in pain relief Adrenal suppression
Ulipristal acetate 50–60% Limited data Benign endometrial changes (PAEC)
Vilaprisan Under investigation N/A No major issues reported
  • Telapristone acetate’s fibroid trials were halted due to elevated liver enzymes, whereas ulipristal acetate and mifepristone have established efficacy with manageable side effects .

Administration and Pharmacokinetics

Compound Route Half-Life Key Advantage
Telapristone acetate Oral/Topical 12–24 hrs Topical delivery achieves high mammary tissue concentration
Ulipristal acetate Oral 32–38 hrs Rapid emergency contraception use
Vilaprisan Oral 20–30 hrs Potent PR antagonism with once-daily dosing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.